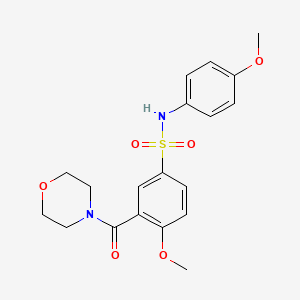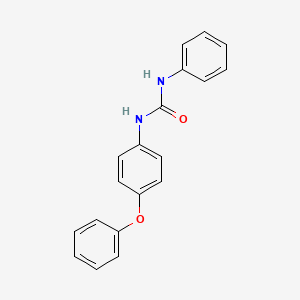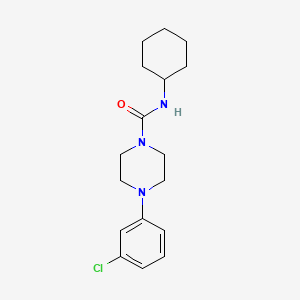
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, also known as BTQ, is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for overcoming drug resistance in cancer treatment.
Furthermore, this compound has been investigated for its antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This makes this compound a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been found to induce DNA damage and cell cycle arrest in cancer cells.
Furthermore, this compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis. This suggests that this compound may have potential applications in the treatment of various diseases, including cancer and inflammatory disorders.
Advantages and Limitations for Lab Experiments
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. This compound is also soluble in various solvents, making it easy to manipulate in the lab. However, this compound has some limitations, including its low water solubility and potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving this compound.
Future Directions
There are several future directions for research involving 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
Another area of research is the synthesis of this compound derivatives with improved pharmacological properties. These derivatives could be designed to have increased water solubility, reduced toxicity, and enhanced potency against cancer cells and other targets.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-amino-4-isobutylquinoline and 2-thienylcarboxaldehyde in the presence of hydrazine hydrate. The resulting product is purified through recrystallization, yielding this compound as a yellow solid. This synthesis method has been optimized to achieve high yield and purity of this compound.
properties
IUPAC Name |
2-(2-methylpropyl)-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13(2)10-14-11-17(16-7-3-4-8-18(16)21-14)19(23)22-20-12-15-6-5-9-24-15/h3-9,11-13H,10H2,1-2H3,(H,22,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWSHQMUBYKGM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5884174.png)
![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)


![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)
![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)

![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)